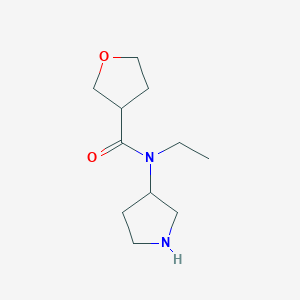
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions. The use of Suzuki–Miyaura cross-coupling reactions from brominated pyrazole–azetidine hybrids with boronic acids is one such method . This approach allows for the efficient synthesis of the desired compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrazole moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Triazoloquinoxaline: A fused ring system with potential antiviral and antimicrobial activities.
Uniqueness
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)3-8-4-10-5-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
DIWWXTQEEXKMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


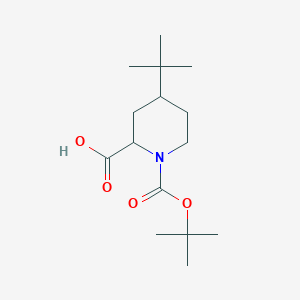
![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
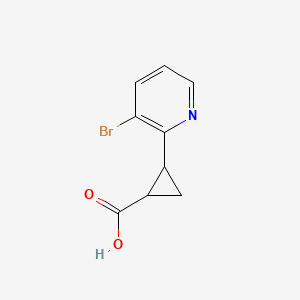
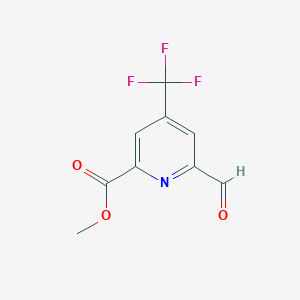
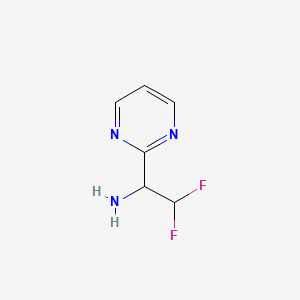
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
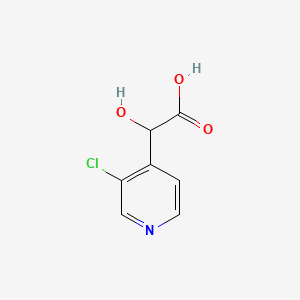
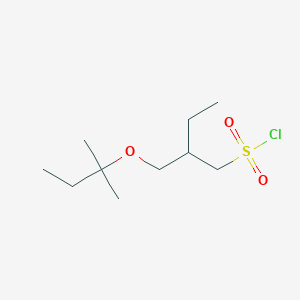
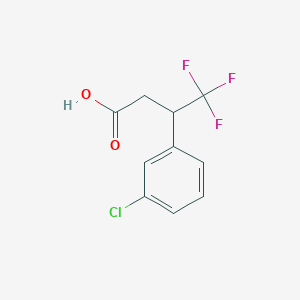
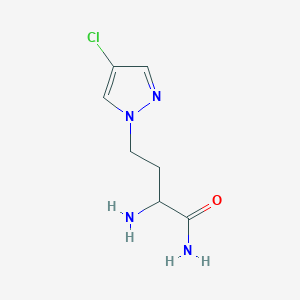
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
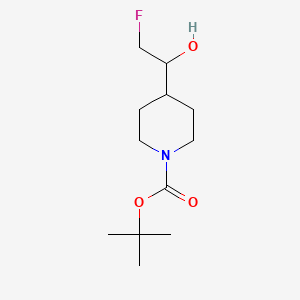
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
